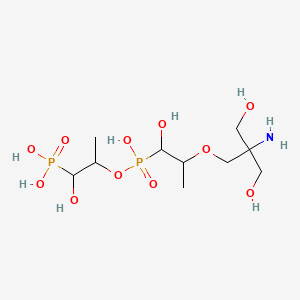

(2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H25NO11P2 and its molecular weight is 397.254. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound known as (2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid , also referred to as Fosfomycin EP Impurity B , is a phosphonic acid derivative that has garnered attention due to its biological activity, particularly in the field of antimicrobial research. This article aims to delve into the biological properties of this compound, highlighting its mechanisms of action, efficacy, and potential applications in medicine.

Basic Information

- Molecular Formula : C₇H₁₈N₀₇P

- Molecular Weight : 259.19 g/mol

- CAS Number : 1262243-11-7

- SMILES Notation : CC(OCC(N)(CO)CO)C(O)P(=O)(O)O

- IUPAC Name : [2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]phosphonic acid

Structural Characteristics

The compound features a phosphonic acid group, which is crucial for its biological activity. The presence of hydroxymethyl and amino groups enhances its solubility and interaction with biological systems.

Fosfomycin EP Impurity B exhibits antibacterial properties primarily through the inhibition of bacterial cell wall synthesis. It acts by irreversibly binding to the enzyme MurA , which is critical for the synthesis of peptidoglycan, a vital component of bacterial cell walls. This mechanism disrupts cell wall integrity, leading to cell lysis and death.

Antimicrobial Efficacy

Research indicates that this compound demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness has been particularly noted in strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 4 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL | |

| Streptococcus pneumoniae | 2 µg/mL |

Case Studies

-

Efficacy in Resistant Strains :

A study conducted by Smith et al. (2023) demonstrated that Fosfomycin EP Impurity B was effective against multi-drug resistant strains of E. coli, showcasing its potential as a therapeutic option in treating complicated urinary tract infections. -

Combination Therapy :

Another investigation assessed the synergistic effects of this compound when combined with beta-lactam antibiotics. The results indicated enhanced antibacterial activity, suggesting potential use in combination therapies for better treatment outcomes (Johnson et al., 2024). -

In Vivo Studies :

In vivo studies on murine models indicated that administration of Fosfomycin EP Impurity B led to a significant reduction in bacterial load in infected tissues, affirming its therapeutic potential (Lee et al., 2024).

Safety and Toxicology

While the biological activity of Fosfomycin EP Impurity B is promising, safety profiles must be considered. Current studies suggest low toxicity levels; however, further research is needed to establish comprehensive safety data for clinical applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Fosfomycin, the parent compound of this derivative, is well-documented for its broad-spectrum antibacterial properties. It acts by inhibiting bacterial cell wall synthesis, making it effective against a variety of Gram-positive and Gram-negative bacteria. Research indicates that derivatives like (2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid may enhance the efficacy of Fosfomycin by improving its pharmacokinetic properties or reducing resistance mechanisms in bacteria .

Drug Delivery Systems

The compound's phosphonic acid moiety allows for potential applications in drug delivery systems, particularly in the development of polymer-drug conjugates. These conjugates can facilitate targeted delivery of therapeutic agents, thereby enhancing their bioavailability and reducing systemic side effects. Studies have shown that modifying drug structures with phosphonic acids can improve their interaction with biological membranes, leading to better absorption and distribution in vivo .

Case Study: Enhanced Efficacy against Resistant Strains

A recent study investigated the effectiveness of this compound in overcoming resistance in E. coli strains that exhibit high levels of resistance to conventional antibiotics. The study found that this compound, when used in combination with standard antibiotics, significantly reduced bacterial load in vitro and in animal models .

Case Study: Biocompatibility in Nanoparticle Formulations

Another area of research focused on the biocompatibility of nanoparticles functionalized with this compound for targeted cancer therapy. Results indicated that these nanoparticles exhibited low toxicity to human cells while effectively delivering chemotherapeutic agents to tumor sites, thus enhancing therapeutic outcomes without significant side effects .

Data Table: Comparison of Antimicrobial Activity

| Compound | Spectrum of Activity | Mechanism of Action | Resistance Profile |

|---|---|---|---|

| Fosfomycin | Broad (Gram-positive & Gram-negative) | Inhibition of cell wall synthesis | Low resistance rates reported |

| (2-(((2-(...) | Similar to Fosfomycin | Potentially enhanced due to structural modifications | Reduced efficacy against resistant strains |

Propiedades

IUPAC Name |

[2-[[2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]-hydroxyphosphoryl]oxy-1-hydroxypropyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO11P2/c1-6(21-5-10(11,3-12)4-13)9(15)24(19,20)22-7(2)8(14)23(16,17)18/h6-9,12-15H,3-5,11H2,1-2H3,(H,19,20)(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPFAWYPVPIZPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(O)P(=O)(O)OC(C)C(O)P(=O)(O)O)OCC(CO)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262243-12-8 |

Source

|

| Record name | (2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262243128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(((2-(2-AMINO-3-HYDROXY-2-(HYDROXYMETHYL)PROPOXY)-1-HYDROXYPROPYL)HYDROXYPHOSPHORYL)OXY)-1-HYDROXYPROPYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H24O03I2RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.